3-Octanol

Description

3-Octanol has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

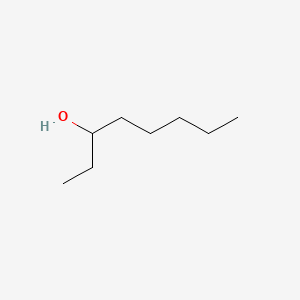

Structure

3D Structure

Properties

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary fatty alcohol, is a significant organic compound with diverse applications spanning the pharmaceutical, flavor, and fragrance industries.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its various applications and safety considerations. The information is presented to support research and development activities requiring a thorough understanding of this versatile molecule.

Chemical Identity and Nomenclature

The unique identification of a chemical compound is fundamental for scientific communication and regulatory compliance. This compound is identified by its CAS number and its systematic IUPAC name.

| Identifier | Value |

| IUPAC Name | octan-3-ol[4] |

| CAS Number | 589-98-0[5] |

| Molecular Formula | C₈H₁₈O[5] |

| Molecular Weight | 130.23 g/mol [5] |

| Synonyms | Amyl ethyl carbinol, Ethyl amyl carbinol, 1-Ethylhexanol[4][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering a snapshot of its behavior under various conditions.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Sweet, nutty, warm, herbaceous | [5] |

| Boiling Point | 173-175 °C at 760 mmHg | [4] |

| Melting Point | -45 °C | [4] |

| Density | 0.817 - 0.824 g/mL at 25 °C | [4] |

| Refractive Index | 1.425 - 1.429 at 20 °C | [4] |

| Flash Point | 68 °C (154.4 °F) | |

| Water Solubility | 1.5 g/L at 25 °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 2.84 | [1] |

| Vapor Pressure | ~1 mmHg at 20 °C | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | δ 0.93 (6H, t, CH₃), δ 1.37 (10H, broad multiplet, -CH₂-), δ 2.35 (1H, broad singlet, -OH), δ 3.47 (1H, m, >CHO-)[7] |

| ¹³C NMR | Predicted spectrum available |

| IR Spectroscopy | Data available, characteristic O-H and C-O stretching bands |

| Mass Spectrometry | Base peak at m/z 59 |

Experimental Protocols

Synthesis of this compound by Reduction of 3-Octanone

A common and efficient method for the laboratory-scale synthesis of this compound is the reduction of 3-octanone using sodium borohydride.[7]

Materials:

-

3-octanone (19.2 g, 0.15 mol)

-

95% Ethanol (270 ml)

-

Sodium borohydride (3.9 g, 0.103 mol)

-

Deionized water (27 ml)

-

Ammonium hydroxide (15M, 27 ml)

-

Chloroform (CHCl₃)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 19.2 g of 3-octanone in 270 ml of 95% ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 3.9 g of sodium borohydride in 27 ml of water and add it portion-wise to the cooled 3-octanone solution.

-

To the reaction mixture, add 27 ml of 15M ammonium hydroxide.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.

-

Partition the residue between 250 ml of chloroform and 250 ml of water.

-

Separate the organic layer and extract the aqueous layer twice with 200 ml portions of chloroform.

-

Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C at 24 Torr) to yield pure this compound.[7]

The synthesis and purification workflow is illustrated in the diagram below.

Applications

This compound's unique properties make it a valuable component in various industrial applications.

-

Flavors and Fragrances: It is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics, imparting a characteristic nutty and herbaceous aroma.[5][6][8]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as esters and plasticizers.[2]

-

Solvent: Due to its chemical nature, it can be used as a solvent in various industrial processes.[3]

-

Pheromone Research: this compound has been identified as a component in the communication systems of certain insects, making it relevant in the study of pheromones.[9]

Safety and Toxicology

A summary of the safety and toxicological data for this compound is presented below.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | |

| Toxicity | Not expected to be genotoxic. Data from read-across analogs suggest no significant reproductive or developmental toxicity at current exposure levels. | [11] |

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves.[12]

Conclusion

This technical guide provides a detailed overview of this compound, encompassing its fundamental chemical and physical properties, a robust synthesis protocol, and its key applications. The compiled data and experimental procedures are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further innovation and application of this important chemical compound.

References

- 1. Showing Compound this compound (FDB003343) - FooDB [foodb.ca]

- 2. Octanol, 3 Octanol Supplier, Indian Octanol Manufacturers, Octanol Exporters India [aroraaromatics.com]

- 3. jindaldrugs.com [jindaldrugs.com]

- 4. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 589-98-0 [thegoodscentscompany.com]

- 7. prepchem.com [prepchem.com]

- 8. Aromas and Essential Compounds of this compound [arogreen.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Stereoisomers and Chirality of 3-Octanol for Researchers and Drug Development Professionals

Abstract

3-Octanol, a secondary alcohol, is a chiral compound existing as a pair of enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol, due to the presence of a stereocenter at the C3 position. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers can exhibit significantly different biological activities, a critical consideration in the fields of pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the stereochemistry of this compound, methods for the separation and characterization of its enantiomers, and a discussion on the implications of chirality on its biological effects.

Introduction to Chirality and this compound

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1][2] Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers.[3] Enantiomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[4] This seemingly subtle difference can lead to profound variations in their interactions with other chiral molecules, such as biological receptors and enzymes, resulting in different pharmacological and toxicological profiles.[4][5]

This compound (C8H18O) is a fatty alcohol that contains an asymmetric carbon atom at the third position, bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a pentyl group.[6][7] This structural feature gives rise to two enantiomers: (R)-3-octanol and (S)-3-octanol.

Physicochemical Properties of this compound Stereoisomers

The enantiomers of this compound have identical physical properties such as boiling point, density, and refractive index.[8][9] However, they exhibit opposite optical activity, rotating the plane of polarized light in equal but opposite directions. The (S)-(+) enantiomer is dextrorotatory, while the (R)-(-) enantiomer is levorotatory. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[3]

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-(-)-3-Octanol | (S)-(+)-3-Octanol |

| Molecular Formula | C8H18O | C8H18O | C8H18O |

| Molecular Weight | 130.23 g/mol [6] | 130.23 g/mol | 130.23 g/mol |

| CAS Number | 589-98-0[7] | 22658-92-0[8] | 29063-28-3[6] |

| Boiling Point | 175 °C[8] | Not specified | Not specified |

| Density | 0.818 g/cm³[8] | Not specified | Not specified |

| Refractive Index (nD) | 1.427[8] | Not specified | Not specified |

| Optical Rotation | 0° | Negative (-) | Positive (+) |

Experimental Protocols for Separation and Analysis

The separation of enantiomers, a process known as chiral resolution, is a critical step in studying their individual properties.[10] Due to their identical physical properties, standard separation techniques like distillation are ineffective. Chiral chromatography is the most common and effective method for separating the enantiomers of this compound.[11][12]

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Principle: The racemic mixture is passed through a GC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Derivatization of the alcohol to an ester or urethane can enhance the separation.[11][13]

Detailed Methodology:

-

Sample Preparation (Derivatization):

-

To a solution of this compound (2 mmol) in a 3 mL amber screw-cap vial, add acetic anhydride (3 mmol) and iodine (0.06 mmol).[11]

-

Seal the vial and stir the mixture at 100°C for 48 hours.[11]

-

After cooling, dissolve the reaction product in 1 mL of dichloromethane.[11]

-

Filter the solution prior to GC analysis.[11]

-

-

Chromatographic Conditions:

-

GC System: Agilent 7890B GC with FID detector.

-

Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[11]

-

Injector Temperature: 230°C.[11]

-

Detector Temperature: 250°C.[11]

-

Oven Program: 70°C initial temperature, ramp at 5°C/min to 160°C, then ramp at 10°C/min to 200°C.[11]

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined by injecting standards of the pure enantiomers if available).

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

-

Biological Significance of this compound Chirality

While specific research on the differential biological activity of this compound enantiomers is not extensively documented in publicly available literature, the principle of stereoselectivity in biological systems is well-established.[4] For many chiral compounds, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[14] For example, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen is significantly more potent than the (R)-enantiomer.[4]

This compound is known to be a volatile organic compound found in various plants and fungi and is used as a flavoring and fragrance agent.[6][15] The distinct odor profiles of enantiomers are a common phenomenon. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound possess different organoleptic properties. In the context of drug development, if this compound or its derivatives are considered for any therapeutic application, a thorough investigation of the pharmacological and toxicological profiles of the individual enantiomers would be imperative.

Visualizations

Logical Workflow for Chiral Analysis of this compound

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound|lookchem [lookchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. This compound, 589-98-0 [thegoodscentscompany.com]

Navigating the Safe Handling of 3-Octanol: A Technical Guide for Researchers

An in-depth examination of the safety protocols and essential data for 3-Octanol, tailored for professionals in research and drug development.

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information to ensure safe laboratory practices and mitigate potential hazards associated with this chemical compound.

Section 1: Chemical and Physical Properties

A thorough understanding of a substance's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, nutty, warm, herbaceous | [3] |

| Boiling Point | 174-176 °C | [1][3][4] |

| Melting Point | -45 °C | [2][5] |

| Flash Point | 67 - 68 °C (152.6 - 154.4 °F) | [5][6] |

| Density | 0.818 - 0.82 g/mL at 25 °C | [3][4] |

| Vapor Pressure | ~1 mmHg at 20 °C | |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation.[1][6] | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319: Causes serious eye irritation.[1][6] | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[1][5] | GHS07 (Exclamation Mark) | Warning |

Section 3: Toxicology and Exposure Limits

The toxicological profile of this compound is crucial for risk assessment in a laboratory setting.

| Toxicity Metric | Value | Species | Source(s) |

| LD50 Oral | > 5,000 mg/kg | Rat | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) - Repeated Dose Toxicity | 25 mg/kg/day | - | [7] |

| No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity | 100 mg/kg/day | - | [7] |

Currently, no specific occupational exposure limits have been established for this compound by major regulatory bodies.[5]

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing exposure and accidents.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[1][5]

-

Hand Protection : Handle with chemically resistant gloves. Gloves must be inspected prior to use.[1]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5] An impervious lab coat is recommended.

-

Respiratory Protection : If a risk assessment indicates that air-purifying respirators are necessary, use a NIOSH-approved respirator or one conforming to European Standard EN 14387.[1]

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from sources of ignition – No smoking.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

-

Wash hands thoroughly after handling.[6]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Incompatible materials include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1][8]

Section 5: Experimental Workflow for Safe Use of this compound

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory experiment.

Section 6: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]

-

In case of skin contact : Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

-

Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

-

Specific hazards : Vapors can accumulate in low areas and may form explosive concentrations.[1] Hazardous decomposition products formed under fire conditions include carbon oxides.[1]

-

Protective equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]

-

Environmental precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for cleaning up : Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[1]

Section 7: Logical Relationship of Handling Precautions

The following diagram illustrates the logical dependencies of safety precautions when working with this compound.

This comprehensive guide serves as an essential resource for the safe handling and use of this compound in a research environment. By adhering to these guidelines and fostering a strong safety culture, laboratories can minimize risks and ensure the well-being of their personnel.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 589-98-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. fishersci.com [fishersci.com]

The Biological Role of 3-Octanol as a Pheromone: A Technical Guide

Executive Summary: 3-Octanol is a naturally occurring secondary alcohol that functions as a critical semiochemical, particularly as a pheromone, in a diverse range of biological systems. While present in various plants and fungi, its most extensively documented role is as an alarm pheromone in social insects, primarily ants. In species of the genera Crematogaster and Acromyrmex, this compound, often in synergy with other compounds like 3-octanone, elicits rapid and decisive defensive behaviors, crucial for colony survival. It is typically secreted from the mandibular glands and triggers responses such as aggression, dispersal, and recruitment. Beyond insects, this compound is a volatile organic compound (VOC) from fungi, signaling their presence to mycophagous organisms or acting as a repellent. This guide provides an in-depth examination of the biological functions of this compound, detailing the quantitative data from key studies, the experimental protocols used for its analysis, and the putative signaling pathways involved in its perception.

Introduction to this compound

This compound (C₈H₁₈O) is a fatty alcohol that exists as two enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol, which can elicit different biological activities.[1] It is recognized as a versatile chemical messenger, playing roles as a flavoring agent, a plant metabolite, and, most significantly, a pheromone.[2] In the context of chemical ecology, pheromones are intraspecific chemical signals that trigger innate behavioral or physiological responses. This compound primarily functions as an alarm pheromone, a type of signal that warns conspecifics of impending danger.

Role of this compound as an Insect Pheromone

The most well-characterized pheromonal role of this compound is in Hymenoptera, particularly in various ant species where it is a key component of the mandibular gland secretions used for alarm communication.[3]

Quantitative Analysis of this compound in Ant Secretions

The quantity of this compound secreted can vary between species and is often part of a more complex chemical blend that ensures signal specificity and efficacy. The synergistic action with other compounds, such as 3-octanone, can be essential for eliciting a full behavioral response.[3]

| Species | This compound Quantity (per ant) | Associated Pheromone Components | Gland Source | Reference |

| Acromyrmex echinatior | ~25 ng (dosage used in bioassay) | 3-Octanone | Mandibular | [4] |

| Crematogaster mimosae | 75 ng | 3-Octanone (88 ng) | Mandibular | [3] |

| Crematogaster negriceps | 83 ng | 3-Octanone (32 ng) | Mandibular | [3] |

| Crematogaster castanea | Present (enantiomeric composition studied) | 3-Octanone, 6-Methyl-3-octanone | Mandibular | [5][6] |

| Crematogaster liengmei | Present (enantiomeric composition studied) | 3-Octanone, 6-Methyl-3-octanone | Mandibular | [5][6] |

Behavioral Responses to this compound

Exposure to this compound triggers a suite of alarm behaviors designed to protect the colony from threats. These responses are typically rapid and dose-dependent.

| Organism | Behavioral Assay | This compound Concentration/Dose | Observed Response | Reference |

| Acromyrmex echinatior | Mandible-Opening Response (MOR) | 25 ng | Defensive mandible opening | [4] |

| Crematogaster mimosae | Field Observation (crushed head) | Not specified | Alarm behavior, frenzy | [3] |

| Crematogaster negriceps | Field Observation (synthetic compound) | Not specified | Alarm behavior, similar to crushed heads | [3] |

| Drosophila melanogaster | T-Maze Olfactory Test | 37.4 µL in 40.3 g paraffin oil | Avoidance behavior; adaptation after 1 min pre-exposure | [7] |

Role in Fungi and Plants

This compound is also a common volatile organic compound (VOC) emitted by various fungi, where it contributes to the characteristic "mushroom-like" odor.[8][9] This emission can serve as a semiochemical, signaling the presence of the fungus to other organisms. For example, it can attract mycophagous (fungus-eating) insects or act as a repellent or antifeedant to others.[8] In some cases, fungal-derived this compound has been implicated in neurotoxic effects in model organisms like Drosophila melanogaster, suggesting its potential as a bioactive compound.[10] Plants are also known to produce this compound, which may play a role in mediating interactions with insects and pathogens.[2][11]

Experimental Protocols

The identification and characterization of this compound as a pheromone rely on a combination of chemical analysis, behavioral bioassays, and electrophysiology.

Pheromone Extraction and Chemical Analysis

A standard workflow is employed to identify volatile compounds from insect glands.

Protocol:

-

Sample Collection: Insect heads (e.g., from 200 ants) are collected, as mandibular glands are the primary source of alarm pheromones.[3]

-

Extraction: The collected heads are frozen to prevent degradation of volatile compounds. They are then crushed in a low-boiling-point solvent such as diethyl ether to extract the semiochemicals.[3]

-

Analysis (GC-MS): The ethereal extract is injected into a gas chromatograph coupled with a mass spectrometer.

-

Gas Chromatography (GC): Separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): Fragments the separated components and measures the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

-

-

Identification and Quantification: The compound is identified by comparing its retention time and mass spectrum with those of an authentic this compound standard. Quantification is achieved by comparing the peak area of the sample with a standard curve generated from known concentrations of this compound.[3]

Behavioral Bioassays

To confirm the biological activity of an identified compound, behavioral assays are essential.

Mandible-Opening Response (MOR) Assay: This assay quantifies a specific defensive behavior in ants.[4]

-

Preparation: Individual ants are collected and secured for observation.

-

Stimulus Delivery: A small piece of filter paper is loaded with a precise amount of synthetic this compound (e.g., 25 ng dissolved in a solvent like hexane) corresponding to the amount found in a single worker.[4] A solvent-only control is also prepared.

-

Application: The filter paper is held near the ant's antennae for a defined period (e.g., 2 seconds).

-

Observation: The response, typically the opening of mandibles in an aggressive posture, is recorded as a binary outcome (yes/no).

-

Analysis: The percentage of ants responding to the pheromone is compared to the control group using statistical tests (e.g., Chi-squared test).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pherobase Synthesis - S-octan-3-ol | C8H18O [pherobase.com]

- 6. This compound, 589-98-0 [thegoodscentscompany.com]

- 7. Item - this compound olfactory adaptation in Drosophila - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 3-Octanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core thermodynamic data for 3-Octanol (CAS No: 589-98-0), intended for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, including detailed experimental protocols for key measurements and a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of this compound. The data has been compiled from critically evaluated sources.

Table 1: General Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈O | - | [1][2] |

| Molecular Weight | 130.23 | g/mol | [1][2] |

| Normal Boiling Point | 174-176 | °C | [N/A] |

| Melting Point | -45 | °C | [N/A] |

| Density (at 25 °C) | 0.818 | g/mL | [N/A] |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value | Unit | Condition | Source(s) |

| Standard Enthalpy of Formation (Ideal Gas) | - | kJ/mol | 298.15 K | [2] |

| Enthalpy of Vaporization | - | kJ/mol | At normal boiling point | [2] |

| Standard Molar Entropy (Liquid) | - | J/(mol·K) | 298.15 K | [N/A] |

| Standard Molar Entropy (Ideal Gas) | - | J/(mol·K) | 298.15 K | [N/A] |

Table 3: Heat Capacity of this compound

| Property | Value | Unit | Temperature (K) | Source(s) |

| Constant Pressure Heat Capacity (Liquid) | 338.5 | J/(mol·K) | 298.5 | [1] |

| Constant Pressure Heat Capacity (Ideal Gas) | - | J/(mol·K) | 298.15 K | [2] |

Table 4: Vapor Pressure of this compound

The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

| A | B | C | Temperature Range (K) | Source(s) |

| 4.8465 | 1663.322 | -97.47 | 283 - 353 | [N/A] |

Table 5: Critical Properties of this compound

| Property | Value | Unit | Source(s) |

| Critical Temperature (Tc) | 628.5 ± 0.5 | K | [N/A] |

| Critical Pressure (Pc) | - | kPa | [2] |

| Critical Volume (Vc) | 0.515 | l/mol | [N/A] |

| Critical Density (ρc) | 1.94 | mol/l | [N/A] |

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques referenced in the compilation of the above data.

Determination of Liquid Heat Capacity by Adiabatic Calorimetry

This protocol is based on the methodology generally employed for measuring the heat capacity of organic liquids, similar to the work of Cline and Andrews (1931).[1][3]

Objective: To measure the constant pressure heat capacity (Cp) of liquid this compound over a range of temperatures.

Apparatus:

-

An adiabatic calorimeter, consisting of a sample vessel, an adiabatic shield, and a vacuum jacket.

-

Platinum resistance thermometer calibrated to ITS-90.

-

Electrical heater of known resistance.

-

High-precision digital multimeter and a stable DC power source.

-

Data acquisition system.

Procedure:

-

Sample Preparation: A high-purity sample of this compound (>99%) is degassed to remove any dissolved air. The exact mass of the sample is determined by weighing the sample vessel before and after filling.

-

Calorimeter Assembly: The sample vessel containing this compound is placed inside the adiabatic shield within the vacuum jacket. The platinum resistance thermometer and heater are in thermal contact with the sample vessel.

-

Thermal Equilibration: The calorimeter is cooled to the starting temperature of the experiment. The system is allowed to reach thermal equilibrium, where the temperature drift is minimal.

-

Heat Input: A known amount of electrical energy (Q) is supplied to the sample through the heater for a defined period. The energy input is calculated as Q = V * I * t, where V is the voltage, I is the current, and t is the time.

-

Temperature Measurement: The temperature of the sample is continuously monitored using the platinum resistance thermometer. The temperature rise (ΔT) resulting from the heat input is carefully recorded.

-

Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Data Analysis: The heat capacity of the sample is calculated using the formula: Cp = (Q / ΔT) - Ccal, where Ccal is the heat capacity of the empty calorimeter, which is determined in a separate calibration experiment.

-

Iterative Measurements: The process of heating and temperature measurement is repeated in small increments to obtain heat capacity data over the desired temperature range.

Determination of Vapor Pressure by Ebulliometry

This protocol is based on the ebulliometric method for measuring the vapor pressure of pure liquids.[4][5][6][7][8]

Objective: To determine the vapor pressure of this compound as a function of temperature.

Apparatus:

-

A Swietoslawski-type ebulliometer, designed to establish equilibrium between the liquid and vapor phases.

-

A high-precision temperature measurement system (e.g., a calibrated platinum resistance thermometer).

-

A pressure control and measurement system capable of maintaining and measuring pressure with high accuracy.

-

A condenser to ensure total reflux of the vapor.

Procedure:

-

Sample Charging: The ebulliometer is charged with a pure sample of this compound.

-

System Evacuation: The system is evacuated to remove any non-condensable gases.

-

Pressure Setting: The pressure in the system is set to a desired value using the pressure control system.

-

Heating and Boiling: The this compound in the boiler is gently heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the boiling liquid and its vapor are in equilibrium at the point of temperature measurement.

-

Equilibrium Temperature Measurement: The temperature of the boiling liquid in equilibrium with its vapor is measured with the platinum resistance thermometer. This temperature is the boiling point of this compound at the set pressure.

-

Data Recording: The equilibrium temperature and the corresponding pressure are recorded.

-

Varying Pressure: The pressure is then set to a new value, and the corresponding equilibrium boiling temperature is measured. This process is repeated for a range of pressures.

-

Data Correlation: The collected temperature and pressure data are then fitted to a vapor pressure equation, such as the Antoine equation, to describe the vapor pressure-temperature relationship for this compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermodynamic characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. img.antpedia.com [img.antpedia.com]

- 5. sakeassociation.org [sakeassociation.org]

- 6. enartis.com [enartis.com]

- 7. researchgate.net [researchgate.net]

- 8. vintessential.com.au [vintessential.com.au]

The Solubility Profile of 3-Octanol: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-octanol, detailing experimental determination methodologies and theoretical prediction models relevant to researchers, scientists, and drug development professionals.

Introduction

Quantitative Solubility Data

While qualitative assessments indicate that this compound is soluble in alcohols and ethers and has low solubility in water, precise quantitative data in a range of organic solvents remains largely uncharacterized in publicly accessible literature.[1][2] The table below summarizes the available quantitative and qualitative solubility information for this compound. Researchers requiring precise solubility values for specific applications are encouraged to determine them experimentally using the methods outlined in the subsequent sections.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic | 1.5 g/L[3] | 25 | Sparingly soluble. |

| Ethanol | Protic Alcohol | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |

| Methanol | Protic Alcohol | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |

| Acetone | Aprotic Ketone | Soluble | - | Qualitative assessment. Quantitative data not available. |

| Diethyl Ether | Aprotic Ether | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |

| n-Hexane | Aprotic Alkane | Likely Soluble | - | As a nonpolar solvent, it is expected to dissolve the nonpolar alkyl chain of this compound. Quantitative data not available. |

| Toluene | Aprotic Aromatic | Likely Soluble | - | As a nonpolar aromatic solvent, it is expected to dissolve this compound. Quantitative data not available. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many scientific and industrial applications. The following are established experimental methods that can be employed to quantify the solubility of this compound in various solvents.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to the chosen solvent in a sealed container, typically a glass flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved portion of this compound is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter that is compatible with the solvent.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature, typically in units of g/100 g of solvent, mol/L, or mole fraction.

References

Commercial Production Methods for 3-Octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial production methods for 3-Octanol. It is designed to furnish researchers, scientists, and drug development professionals with detailed insights into the industrial-scale synthesis, including experimental protocols, quantitative data, and process visualizations.

Hydrogenation of Unsaturated Precursors

One of the primary industrial routes to this compound involves the hydrogenation of unsaturated C8 precursors, such as 1,7-octadien-3-ol or 3-octen-2-one. This method is attractive due to the availability of feedstocks from processes like the telomerization of butadiene.

Hydrogenation of 1,7-Octadien-3-ol

Process Description: 1,7-Octadien-3-ol, which can be synthesized from butadiene and water, is hydrogenated to yield a mixture of octanols, including this compound. The process typically involves a two-stage hydrogenation to ensure complete saturation and removal of impurities.

Experimental Protocol:

-

Preliminary Hydrogenation:

-

Reactor: Stirred tank reactor or a bubble tower reactor.

-

Catalyst: A supported palladium catalyst or a nickel-based catalyst. Catalyst loading is typically 0.01-10% by weight of the liquid reaction mixture.

-

Raw Material: A mixture of 2,7-octadien-1-ol and 1,7-octadien-3-ol.

-

Temperature: Room temperature to 200°C.[1]

-

Pressure: 1-100 atmospheres of hydrogen gas.[1]

-

Procedure: The octadienol mixture is charged into the reactor with the catalyst. The reactor is pressurized with hydrogen, and the reaction is carried out with vigorous stirring until at least 90-95% conversion is achieved.[1]

-

-

Finishing Hydrogenation:

-

Reactor: A packed-bed tower reactor is often preferred for continuous operation.

-

Catalyst: A nickel-on-carrier or ruthenium-on-carrier catalyst.[1]

-

Temperature: 100-200°C.[1]

-

Pressure: 1-50 atmospheres of hydrogen gas.[1]

-

Procedure: The reaction mixture from the preliminary hydrogenation (after catalyst removal, if necessary) is fed into the packed-bed reactor to achieve complete hydrogenation and remove trace carbonyl compounds.

-

-

Purification:

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst (Preliminary) | Supported Pd or Ni | [1] |

| Catalyst (Finishing) | Ni or Ru on carrier | [1] |

| Temperature Range | 100 - 200°C | [1] |

| Pressure Range | 1 - 100 atm | [1] |

| Octadienol Conversion | >98.5% | [1] |

| Final Purification | Fractional Distillation | [1][2] |

Process Workflow:

Reduction of 3-Octanone

Process Description: this compound can be produced by the catalytic reduction of 3-octanone. This is a direct and selective method, provided that 3-octanone is readily available.

Experimental Protocol:

-

Reactor: Industrial-scale hydrogenation reactor (e.g., stirred autoclave or fixed-bed reactor).

-

Catalyst: Common catalysts for ketone reduction include nickel (e.g., Raney Nickel), ruthenium, or copper-based catalysts.[3]

-

Reducing Agent: Hydrogen gas.

-

Solvent: Typically a lower alcohol like isopropanol or ethanol.

-

Temperature: 50-150°C.

-

Pressure: 10-100 atm of hydrogen.

-

Procedure: 3-octanone is dissolved in the solvent and charged into the reactor with the catalyst. The reactor is pressurized with hydrogen and heated. The reaction is monitored until completion. The catalyst is then filtered off, and the solvent is removed by distillation. The resulting crude this compound is purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Ni, Ru, or Cu-based | [3] |

| Temperature Range | 50 - 150°C | - |

| Pressure Range | 10 - 100 atm | - |

| Typical Yield | >95% | - |

| Final Purity | >99% | - |

Reaction Pathway:

Grignard Synthesis

The Grignard reaction offers a versatile method for synthesizing secondary alcohols like this compound. For commercial production, this involves the reaction of an appropriate Grignard reagent with an aldehyde.

Process Description: To synthesize this compound, a Grignard reagent prepared from a pentyl halide (e.g., pentylmagnesium bromide) is reacted with propanal.

Experimental Protocol (Industrial Scale Adaptation):

-

Grignard Reagent Formation:

-

Reactor: A dedicated, inerted, and jacketed glass-lined or stainless steel reactor.

-

Reagents: Magnesium turnings and 1-bromopentane.

-

Solvent: Anhydrous tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating properties compared to diethyl ether, which is crucial for safety and reaction control on a large scale.[1]

-

Procedure: Magnesium turnings are activated in the reactor under an inert atmosphere (e.g., nitrogen). A small amount of 1-bromopentane is added to initiate the reaction. Once initiated, the remaining 1-bromopentane is added at a controlled rate to maintain a manageable reaction temperature, typically with cooling.

-

-

Reaction with Aldehyde:

-

Reactor: The same or a second inerted reactor.

-

Reagents: The prepared pentylmagnesium bromide solution and propanal.

-

Procedure: The Grignard reagent is cooled, and propanal is added slowly while maintaining the temperature below a set point (e.g., 20°C) to control the exothermic reaction. The reaction is stirred until completion.

-

-

Workup and Purification:

-

Procedure: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride) to hydrolyze the magnesium alkoxide and dissolve the magnesium salts. The organic layer containing the crude this compound is separated. The aqueous layer may be extracted with a solvent (e.g., toluene) to recover more product. The combined organic layers are washed with water and then brine.

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

-

Safety Considerations: Grignard reactions are highly exothermic and involve flammable solvents and pyrophoric reagents.[4][5] Industrial-scale operations require robust process control, including temperature monitoring, controlled addition rates, and emergency cooling systems.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Grignard Reagent | Pentylmagnesium bromide | - |

| Aldehyde | Propanal | - |

| Solvent | Anhydrous THF | [1] |

| Reaction Temperature | 0 - 20°C | - |

| Typical Yield | 80 - 90% | - |

| Final Purification | Vacuum Fractional Distillation | [7] |

Synthesis Workflow:

Biocatalytic and Fermentation Methods

While less established commercially for this compound specifically, biocatalytic and fermentation routes represent a growing area of interest for the sustainable production of alcohols.

Biocatalytic Reduction of 3-Octanone

Process Description: This method utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the reduction of 3-octanone to this compound. This approach offers high selectivity and mild reaction conditions.

Experimental Protocol (Conceptual Industrial Process):

-

Bioreactor: A stirred-tank bioreactor is commonly used for microbial fermentations.[8]

-

Microorganism/Enzyme: A microorganism (e.g., yeast or bacteria) expressing a suitable alcohol dehydrogenase (ADH) or ketone reductase.

-

Medium: A suitable growth medium for the selected microorganism, containing a carbon source, nitrogen source, and essential minerals.

-

Reaction Conditions:

-

Temperature: Typically in the range of 25-40°C.

-

pH: Controlled within the optimal range for the enzyme.

-

Aeration: May be aerobic or anaerobic depending on the microorganism and enzyme system.

-

-

Procedure: The microorganism is cultured in the bioreactor. Once a sufficient cell density is reached, 3-octanone is fed into the reactor. A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is also required. The biotransformation is monitored until maximum conversion is achieved.

-

Downstream Processing: The cells are separated from the broth by centrifugation or microfiltration. This compound is then recovered from the broth using methods such as liquid-liquid extraction or adsorption, followed by distillation for final purification.[9]

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Biocatalyst | ADH/Ketoreductase | - |

| Temperature Range | 25 - 40°C | - |

| pH Range | 6.0 - 8.0 | - |

| Recovery Method | Liquid-Liquid Extraction | [9] |

| Final Purification | Distillation | [9] |

Direct Fermentation to this compound

Process Description: This is a more advanced and less developed approach that involves genetically engineering a microorganism to produce this compound directly from a simple carbon source like glucose. This would involve the introduction of a metabolic pathway for the synthesis of the C8 backbone and its subsequent reduction to this compound.

Conceptual Workflow:

Techno-economic Considerations: The economic viability of biocatalytic and fermentation processes is highly dependent on factors such as catalyst/strain stability and productivity, the cost of the feedstock and downstream processing.[10][11][12] While potentially more sustainable, these methods often face challenges in achieving the production scales and costs of established chemical routes.

Purification of this compound

Regardless of the synthesis method, the final step in the commercial production of this compound is purification.

Fractional Distillation: This is the most common industrial method for purifying this compound.[2][13] It separates this compound from byproducts, unreacted starting materials, and other isomers based on differences in their boiling points. Industrial distillation is typically performed in large, vertical columns known as "distillation towers" or "fractionation towers".[2] For a mixture of C8 alcohols, a column with a sufficient number of theoretical plates is required to achieve high purity. The process can be operated continuously, with the crude mixture fed into the column and purified fractions drawn off at different points.[2]

Other Potential Methods: For very high purity requirements or for the removal of specific impurities, other techniques such as extractive distillation or preparative chromatography could be employed, though these are generally more expensive for bulk chemical production.[14]

References

- 1. dchas.org [dchas.org]

- 2. Fractional distillation - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. Techno-economic and Life Cycle Analysis of MixAlco® Processes for Mixed Alcohol Production from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. valveandcontrol.com [valveandcontrol.com]

An In-depth Technical Guide to 3-Octanol: Discovery, History, and Synthesis

This technical guide provides a comprehensive overview of the secondary alcohol 3-octanol, intended for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.

Introduction and Historical Context

This compound (C₈H₁₈O) is a chiral secondary alcohol that exists as two enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol. It is a colorless liquid with a characteristic nutty and earthy odor and is found naturally in various plants, fungi, and as a volatile organic compound (VOC) emitted by some organisms.[1]

The formal "discovery" of this compound is not attributed to a single scientist or a specific date but rather emerged from the systematic advancements in organic chemistry during the 19th century. The foundational work on the theory of chemical structure by chemists like Charles-Adolphe Wurtz and Alexander Butlerov in the 1850s and 1860s laid the groundwork for understanding isomers and the synthesis of alcohols.[2][3][4][5] Wurtz's development of the Wurtz reaction, for instance, provided a method for forming carbon-carbon bonds, a key step in building larger organic molecules.[1][6] Following these theoretical and synthetic advancements, the systematic synthesis and characterization of a wide range of organic compounds, including various isomers of octanol, became a focus of organic chemists. It is within this period of burgeoning synthetic capability and structural elucidation that this compound was likely first synthesized and identified. Early methods for the preparation of secondary alcohols, such as the reduction of ketones, would have been applicable to the synthesis of this compound from 3-octanone.[7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented and are crucial for its application in various fields.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [8][9] |

| Molar Mass | 130.23 g/mol | [8][9] |

| Appearance | Colorless liquid | [8] |

| Odor | Nutty, earthy, herbaceous | [7][8] |

| Boiling Point | 173-176 °C | [8] |

| Melting Point | -45 °C | [6][8] |

| Density | 0.818 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.426 | |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [8] |

| Flash Point | 68 °C (154.4 °F) | |

| logP (octanol/water) | 2.8 | [8] |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 0.93 (6H, t), δ 1.37 (10H, m), δ 2.35 (1H, s, -OH), δ 3.47 (1H, m, >CHO-) | [3] |

| ¹³C NMR | (Data can be sourced from spectral databases) | [10] |

| Mass Spectrometry (EI) | m/z 59, 83, 55, 41 | [8] |

| Infrared (IR) Spectroscopy | Broad peak around 3350 cm⁻¹ (-OH stretch), peaks around 2930 cm⁻¹ (C-H stretch) | [8][11] |

Experimental Protocols for Synthesis

Several methods are available for the synthesis of this compound. The following are detailed protocols for three common laboratory-scale syntheses.

Synthesis of this compound by Reduction of 3-Octanone

This method involves the reduction of the ketone 3-octanone using a reducing agent such as sodium borohydride.

Materials:

-

3-octanone

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

15M Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.

-

Add the sodium borohydride solution in portions to the cooled 3-octanone solution.

-

Add 27 mL of 15M ammonium hydroxide to the reaction mixture.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.

-

Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of chloroform.

-

Combine all organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting liquid residue by distillation under reduced pressure (bp 86-87 °C at 24 Torr) to yield pure this compound.[3]

References

- 1. This compound(20296-29-1) 1H NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. google.com [google.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 589-98-0 [chemicalbook.com]

- 8. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(20296-29-1) IR Spectrum [chemicalbook.com]

3-Octanol as a plant metabolite

An In-depth Technical Guide to 3-Octanol as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an eight-carbon secondary alcohol and a significant volatile organic compound (VOC) produced by a wide array of organisms, including plants and fungi.[1] As a plant metabolite, it plays a crucial role in the plant's chemical ecology, acting as a signaling molecule in defense pathways, a mediator of plant-plant communication, and a semiochemical that influences interactions with insects and microbes.[1][2] This volatile is a product of the lipoxygenase (LOX) pathway, deriving from the oxidative breakdown of fatty acids. Its presence and concentration can be indicative of a plant's physiological state, particularly in response to biotic stress such as pathogen infection or herbivory. This guide provides a comprehensive technical overview of the biosynthesis, physiological functions, and analytical methodologies related to this compound in plants, with a focus on its potential applications in crop protection and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process rooted in the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as primary substrates. The pathway is typically initiated in response to cell damage caused by mechanical wounding, herbivory, or pathogen attack.

-

Substrate Release : The process begins with the release of polyunsaturated fatty acids, primarily linoleic acid (C18:2), from plant cell membranes. This is catalyzed by lipases or galactolipases.

-

Oxygenation : Lipoxygenase (LOX) enzymes then catalyze the dioxygenation of linoleic acid. This reaction forms fatty acid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 13-hydroperoxyoctadecadienoic acid (13-HPOD).

-

Cleavage : The hydroperoxide intermediates are subsequently cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of a C8 aldehyde and a C10 oxo-acid.

-

Reduction : Finally, the C8 aldehyde is reduced to its corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH) enzyme.

This pathway is a key part of the plant's response to stress, rapidly producing a blend of volatile compounds, including this compound, that can act as defense and signaling molecules.

Physiological Roles and Signaling Pathways

This compound functions as a potent signaling molecule, or "infochemical," that alerts both the emitting plant and its neighbors to biotic threats. Its emission is significantly induced by pathogens, triggering a cascade of defense responses.

Inter-plant Communication and Defense Priming: Plants can perceive VOCs emitted by stressed neighbors and prime their own defenses in preparation for an attack. Infection of lima bean (Phaseolus lunatus) with the non-host bacterial pathogen Pseudomonas syringae leads to the emission of a blend of C8 volatiles, including this compound.[2] These microbe-induced plant volatiles (MIPVs) can travel through the air and be perceived by neighboring plants, such as tobacco (Nicotiana benthamiana), activating their immune systems and inducing systemic acquired resistance (SAR).[2]

Putative Signaling Pathway: The perception of this compound by a receiver plant is thought to trigger a complex signaling network. While the precise receptor is unknown, downstream signaling involves the interplay of key defense hormones, primarily salicylic acid (SA) and likely jasmonic acid (JA), often leading to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.

-

Salicylic Acid (SA) Pathway : Evidence suggests that C8 volatile-induced immunity is dependent on the SA signaling pathway.[2] This pathway is critical for establishing resistance against biotrophic and hemibiotrophic pathogens.

-

Jasmonic Acid (JA) Pathway : Studies on analogous volatile alcohols, such as 3-pentanol, demonstrate a clear priming of both SA and JA pathways.[3] The JA pathway is typically associated with defense against necrotrophic pathogens and herbivorous insects. The interaction between SA and JA pathways is often antagonistic but can be synergistic depending on the specific plant-pathogen context.

-

MAPK Cascade : The perception of stress signals, including VOCs, often leads to the phosphorylation and activation of MAP kinases (MPK3/MPK6), which regulate the expression of a wide range of defense-related genes.

This signaling culminates in the transcriptional upregulation of pathogenesis-related (PR) genes, fortifying the plant's defenses against subsequent infections.

Quantitative Data

The concentration and emission of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions, particularly biotic stress. The following tables summarize available quantitative data.

| Plant Species | Tissue/Condition | Analyte | Concentration / Emission Level | Method | Reference |

| Phaseolus lunatus (Lima Bean) | Untreated Control | This compound | ~2.5 x 10⁵ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |

| Phaseolus lunatus (Lima Bean) | Infected with P. syringae | This compound | ~1.5 x 10⁶ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |

| Phaseolus lunatus (Lima Bean) | Treated with Effector HopP1 | This compound | ~2.5 x 10⁶ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |

| Coleus scutellarioides | In vivo cultivated plant | This compound | 2848.59 µg/g (Total VOCs) | SPME-GC-MS | |

| Coleus scutellarioides | In vitro, no phytohormones | This compound | 8191.47 µg/g (Total VOCs) | SPME-GC-MS | |

| Coleus scutellarioides | In vitro, with NAA | This compound | 10579.11 µg/g (Total VOCs) | SPME-GC-MS |

Note: Data from Lima Bean represents relative quantification by peak area from GC-MS analysis. Data from Coleus represents the total VOC content, of which this compound is a significant component.

Role as a Semiochemical and Potential Applications

Beyond its role in plant-plant signaling, this compound is a potent semiochemical that mediates interactions with other trophic levels, offering significant potential for applications in agriculture and drug development.

Nematicidal Activity: this compound has demonstrated strong nematicidal activity against significant plant-parasitic nematodes like the root-lesion nematode (Pratylenchus penetrans). Its mode of action involves inducing a stress response in the nematode, leading to the upregulation of detoxification pathways, including those involving cytochrome P450 enzymes, and affecting various metabolic and cellular signaling pathways. This suggests that this compound could be developed into a natural, plant-derived nematicide.

Antimicrobial Properties: The related C8 volatile, 1-octen-3-ol, exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. The proposed mechanism involves the disruption of cell membrane permeability, leading to the leakage of cellular constituents. The hydroxyl group is believed to be critical for this activity. Given its structural similarity, this compound is likely to possess similar properties, making it a candidate for development as a natural antimicrobial agent for crop protection or therapeutic use.

Experimental Protocols

The analysis of this compound and other plant volatiles relies on sensitive analytical techniques capable of detecting and quantifying trace amounts of these compounds. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Protocol: Analysis of this compound by HS-SPME-GC-MS

-

Sample Preparation :

-

Accurately weigh 0.5-2.0 g of fresh plant material (e.g., leaf discs, chopped roots) into a 20 mL glass headspace vial.

-

To enhance volatile release, an optional step is to add a saturated salt solution (e.g., NaCl) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum cap. Prepare a blank vial (empty) and a quality control sample for each batch.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) :